For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,5-Difluorophenyl Isocyanate
This technical guide provides comprehensive information on 2,5-Difluorophenyl isocyanate, a versatile chemical intermediate with significant applications in pharmaceutical, agrochemical, and materials science research.[1] Its unique difluorinated structure enhances the reactivity and stability of resulting compounds, making it a valuable building block in modern organic synthesis.[1]
Chemical Identity and Properties
2,5-Difluorophenyl isocyanate is a reactive organic compound characterized by an isocyanate functional group attached to a difluorinated benzene ring.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 39718-32-6[1][2] |
| Molecular Formula | C₇H₃F₂NO[1][2] |
| Molecular Weight | 155.1 g/mol [1][2] |
| Synonyms | Isocyanic acid 2,5-difluorophenyl ester[1] |
| MDL Number | MFCD00013843[1][2] |
| PubChem ID | 2733266[1] |
| SMILES | C1=CC(=C(C=C1F)N=C=O)F[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Colorless to light yellow clear liquid[1] |
| Purity | ≥ 98% (GC)[1] |
| Boiling Point | 54 °C at 14 mmHg[1], 78 °C at 33 mmHg[2] |
| Density | 1.33 g/mL[1]; 1.323 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.49[1] |
| Flash Point | 133 °F (56.1 °C)[2] |
| Storage Conditions | Store at 2 - 8 °C[1][2] |
Safety and Handling
2,5-Difluorophenyl isocyanate is a hazardous chemical that requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Table 3: Hazard Information
| Hazard Category | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] |
| Irritation | Causes skin, eye, and respiratory system irritation.[2] |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitization).[2] |
| GHS Pictograms | |
| Signal Word | Danger[3] |
| Hazard Statements | H226: Flammable liquid and vapor.[3] H300+H330: Fatal if swallowed or if inhaled.[3] H315: Causes skin irritation. H319: Causes serious eye irritation. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H335: May cause respiratory irritation.[3] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P403+P235: Store in a well-ventilated place. Keep cool.[3] |
Core Reactivity and Applications
The electrophilic carbon atom in the isocyanate group (–N=C=O) is highly susceptible to nucleophilic attack.[4] This reactivity makes 2,5-Difluorophenyl isocyanate a key intermediate for synthesizing a range of compounds, particularly in the pharmaceutical and agrochemical sectors.[1]
-
Pharmaceutical Development: It serves as a crucial building block for synthesizing complex organic molecules, including kinase inhibitors for cancer therapy. The fluorine atoms can enhance metabolic stability and binding affinity.[1]
-
Agrochemicals: The compound is used to create advanced herbicides and insecticides that are effective at lower concentrations.[1]
-
Polymer Chemistry: It is utilized in producing specialty polymers and polyurethanes with enhanced thermal stability and mechanical properties.[1]
-
Analytical Chemistry: It functions as a derivatizing agent for amines, improving detection sensitivity in analytical techniques.[1]
The primary reactions involve the addition of nucleophiles across the N=C bond of the isocyanate.
Caption: General reaction workflow for 2,5-Difluorophenyl isocyanate.
Experimental Protocols
The following are representative protocols for the synthesis of urea and carbamate derivatives using 2,5-Difluorophenyl isocyanate. These are generalized procedures and may require optimization for specific substrates.
A. Synthesis of 1-(2,5-Difluorophenyl)-3-phenylurea (Urea Formation)
This protocol describes the reaction of 2,5-Difluorophenyl isocyanate with a primary amine (aniline) to form a disubstituted urea. The reaction of an isocyanate with an amine is a straightforward and high-yielding method for urea formation, typically requiring no catalyst.[5]
Methodology:
-
Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.5 M.
-
Reaction Initiation: While stirring the amine solution at room temperature, add 2,5-Difluorophenyl isocyanate (1.0 eq) dropwise via syringe.
-
Reaction Monitoring: The reaction is typically exothermic and proceeds rapidly. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (usually within 1-2 hours).
-
Product Isolation: Upon completion, the urea product often precipitates from the reaction mixture. If so, collect the solid by vacuum filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1-(2,5-Difluorophenyl)-3-phenylurea.
B. Synthesis of Phenyl (2,5-difluorophenyl)carbamate (Carbamate Formation)
This protocol details the reaction of 2,5-Difluorophenyl isocyanate with an alcohol (phenol) to form a carbamate derivative. This reaction can be slower than urea formation and may benefit from catalysis.
Methodology:
-
Reagent Preparation: To a dry, round-bottom flask under an inert atmosphere, add phenol (1.0 eq) and a suitable anhydrous solvent such as toluene or THF.
-
Addition of Isocyanate: Add 2,5-Difluorophenyl isocyanate (1.0 eq) to the solution.
-
Catalysis (Optional but Recommended): Add a catalytic amount of a base such as triethylamine (TEA) or dibutyltin dilaurate (DBTDL) (approx. 0.05 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., to 50-60 °C) to increase the reaction rate.
-
Reaction Monitoring: Monitor the disappearance of the isocyanate starting material using TLC or by IR spectroscopy (observing the disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a catalyst was used, wash the organic mixture with a dilute acid solution (e.g., 1M HCl) followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude carbamate product by flash column chromatography on silica gel or by recrystallization.
Relevance in Drug Discovery: Targeting Signaling Pathways
Many modern therapeutics, such as the kinase inhibitor Sorafenib, are diaryl urea derivatives.[6] These molecules function by inhibiting signaling pathways that are overactive in cancer cells, such as the Raf/MEK/ERK pathway. 2,5-Difluorophenyl isocyanate is a valuable starting material for creating analogs of such drugs, allowing researchers to explore structure-activity relationships and develop novel therapeutics.
Caption: Simplified Raf/MEK/ERK signaling pathway targeted by kinase inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,5-Difluorophenyl isocyanate | CAS 39718-32-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 2,5-Difluorophenyl Isocyanate | 39718-32-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. asianpubs.org [asianpubs.org]
